Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate
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Overview
Description
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate is an organophosphorus compound characterized by the presence of both chloroethyl and tribromoethyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate typically involves the reaction of 2-chloroethanol with phosphorus trichloride, followed by the addition of 1,1,2-tribromoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+2ClCH2CH2OH→(ClCH2CH2O)2PCl+2HCl
(ClCH2CH2O)2PCl+Br3CCH2OH→(ClCH2CH2O)2P(OCH2CBr3)+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl and tribromoethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonate ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids or phosphine oxides.
Reduction: Formation of reduced phosphonates.
Hydrolysis: Formation of phosphonic acids and corresponding alcohols.
Scientific Research Applications
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl) phosphate
- Bis(2-chloroethyl) ether
- Bis(2-chloroethyl) sulfide
Uniqueness
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate is unique due to the presence of both chloroethyl and tribromoethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
57415-87-9 |
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Molecular Formula |
C6H10Br3Cl2O3P |
Molecular Weight |
471.73 g/mol |
IUPAC Name |
1-[bis(2-chloroethoxy)phosphoryl]-1,1,2-tribromoethane |
InChI |
InChI=1S/C6H10Br3Cl2O3P/c7-5-6(8,9)15(12,13-3-1-10)14-4-2-11/h1-5H2 |
InChI Key |
RCYLEDGLRFDBPH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OP(=O)(C(CBr)(Br)Br)OCCCl |
Origin of Product |
United States |
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